molecular formula C6H13Cl2N3 B2465532 (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride CAS No. 2138188-73-3

(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B2465532
CAS No.: 2138188-73-3
M. Wt: 198.09
InChI Key: VACQXXOOQIJVFI-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride (CAS 1332608-95-3) is a chemical building block of high interest in medicinal chemistry and drug discovery . It features a 1,4-dimethyl-1H-pyrazole core substituted with an aminomethyl group, supplied as a stable dihydrochloride salt . The pyrazole scaffold is a privileged structure in drug design, known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers value this specific compound as a versatile synthetic intermediate for constructing more complex molecules, particularly in the development of potential therapeutic agents that target various diseases . Its mechanism of action in research settings is often derived from its ability to be incorporated into molecules that interact with enzymes and receptors, similar to other pyrazole-derived compounds that have been studied for their inhibitory effects on targets like cyclooxygenase-2 (COX-2) . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. It is essential to consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

(1,4-dimethylpyrazol-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5-4-9(2)8-6(5)3-7;;/h4H,3,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACQXXOOQIJVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1CN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138188-73-3
Record name (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be further purified and converted into the desired dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, followed by purification and conversion to the dihydrochloride salt. The process may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions. Common reagents include:

  • Alkyl halides : Form secondary amines via alkylation.

  • Acyl chlorides : Yield amides through acylation.

Example Reaction :

(1,4-dimethyl-1H-pyrazol-3-yl)methanamine+RCOCl(1,4-dimethyl-1H-pyrazol-3-yl)methanamide+HCl\text{(1,4-dimethyl-1H-pyrazol-3-yl)methanamine} + \text{RCOCl} \rightarrow \text{(1,4-dimethyl-1H-pyrazol-3-yl)methanamide} + \text{HCl}

Typical conditions involve inert solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl.

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

Example :

Amine+RCHORCH=N-(1,4-dimethyl-1H-pyrazol-3-yl)methanamine+H2O\text{Amine} + \text{RCHO} \rightarrow \text{RCH=N-(1,4-dimethyl-1H-pyrazol-3-yl)methanamine} + \text{H}_2\text{O}

These reactions often use catalytic acid (e.g., acetic acid) and reflux conditions.

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows electrophilic substitution at position 5 (the only unsubstituted carbon).

ReagentProductConditions
Nitric acid5-Nitro derivativeH₂SO₄, 0–5°C
Bromine (Br₂)5-Bromo derivativeAcetic acid, RT
Sulfur trioxide5-Sulfo derivativeFuming H₂SO₄, 50°C

Note : Methyl groups at positions 1 and 4 direct electrophiles to position 5 due to steric and electronic effects .

Reductive Amination

The primary amine can react with ketones or aldehydes in reductive amination to form secondary amines.

Reagents :

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrogen gas with palladium catalysts

Example :

Amine+RCOR’NaBH₃CNR’R”CH-NH-(1,4-dimethyl-1H-pyrazol-3-yl)methanamine\text{Amine} + \text{RCOR'} \xrightarrow{\text{NaBH₃CN}} \text{R'R''CH-NH-(1,4-dimethyl-1H-pyrazol-3-yl)methanamine}

This method is critical for synthesizing bioactive derivatives.

Complexation with Metal Ions

The amine and pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺).

Metal SaltComplex StructureApplication
CuCl₂Octahedral coordinationCatalysis
Zn(NO₃)₂Tetrahedral geometryLuminescent materials

Heterocyclic Ring Modifications

The pyrazole ring can undergo cycloaddition or ring-opening reactions under specific conditions:

  • Diels-Alder Reactions : With dienophiles (e.g., maleic anhydride) to form bicyclic compounds .

  • Ring Expansion : Using strong bases (e.g., LDA) to form pyridines or larger heterocycles .

Salt Formation and Stability

As a dihydrochloride salt, the compound exhibits enhanced water solubility. Key stability considerations:

  • pH Sensitivity : Decomposes in strongly basic conditions (pH > 10).

  • Thermal Stability : Stable up to 200°C; degradation observed above this temperature.

Mechanistic Insights

  • Amine Reactivity : The primary amine’s lone pair drives nucleophilic attacks, while steric hindrance from the pyrazole ring modulates reaction rates.

  • Pyrazole Aromaticity : Electron-donating methyl groups enhance ring electron density, favoring electrophilic substitution at position 5 .

Scientific Research Applications

Medicinal Chemistry

Drug Development and Anticancer Activity

The compound has been investigated for its role as a scaffold in drug design, particularly for anticancer agents. Research indicates that derivatives of pyrazole compounds exhibit potent anticancer activity against various cancer cell lines. For example:

  • Case Study 1 : A study demonstrated that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed submicromolar antiproliferative activity against cancer cell lines such as MCF7 and NCI-H460, with an IC50 value of 3.79 µM .
  • Case Study 2 : Another derivative exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

These findings suggest that (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride could be a promising candidate for further development in anticancer therapies.

Biological Research

Enzyme Inhibition

The compound has shown promise in the inhibition of specific enzymes, which can be crucial for controlling metabolic pathways involved in diseases. For instance:

  • Monoamine Oxidase Inhibition : Pyrazole derivatives have been identified as reversible and non-competitive inhibitors of monoamine oxidases, with selectivity factors indicating potential therapeutic benefits in treating mood disorders .

Material Science

Synthesis of Advanced Materials

In material science, this compound can be utilized in the synthesis of advanced materials including polymers and nanomaterials due to its unique chemical properties. Its application in catalysis is noteworthy:

ApplicationDescription
Catalysis Acts as a ligand in coordination chemistry to form metal complexes that facilitate various chemical reactions.
Material Synthesis Used in the development of polymers with enhanced properties due to its structural characteristics.

Summary of Research Findings

Recent advancements highlight the versatility of this compound across multiple domains:

Application AreaKey Findings
Medicinal Chemistry Anticancer properties with significant cytotoxic effects on various cancer cell lines .
Biological Research Effective enzyme inhibitors with implications for mood disorders .
Material Science Potential use in advanced materials and catalysis.

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of “(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride” can be contextualized by comparing it to analogous methanamine dihydrochloride derivatives.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features
This compound C₆H₁₂Cl₂N₄ 223.10 (calc.) Pyrazole core, dual methyl groups, dihydrochloride salt
1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride C₁₄H₁₈Cl₂N₂ 285.22 Pyridine ring, 3,5-dimethylphenyl substituent
1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride C₁₄H₁₆Cl₂N₂O₂ 315.20 Benzodioxin substituent, pyridine core
5-(aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride C₇H₈Cl₃N₂O₂S 290.51 Dichlorobenzene sulfonamide, monohydrochloride

Key Differences and Implications

Core Heterocycle: The pyrazole core in the target compound distinguishes it from pyridine-based analogs (e.g., EN300-28265690). Benzodioxin-containing analogs (e.g., EN300-28263948) introduce oxygen-rich aromatic systems, likely enhancing solubility but reducing metabolic stability compared to pyrazoles .

Substituent Effects :

  • The 1,4-dimethyl groups on the pyrazole ring may sterically hinder interactions with biological targets compared to bulkier substituents (e.g., 3,5-dimethylphenyl in EN300-28265690). This could reduce potency but improve selectivity .
  • Dichlorobenzene sulfonamide derivatives (e.g., Mol. weight 290.51) prioritize sulfonamide pharmacophores, which are common in enzyme inhibitors, contrasting with the amine-focused functionality of the target compound .

Salt Form: Dihydrochloride salts (as in the target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., 315.20 g/mol compound), facilitating formulation in drug delivery systems .

Research Findings and Gaps

  • Crystallographic Data : Tools like SHELX and ORTEP (used in structural determination of similar compounds) suggest that the target compound’s crystal packing may involve N–H···Cl hydrogen bonds, a pattern observed in other dihydrochloride salts .
  • Biological Activity: No direct studies on the target compound are cited in the evidence, but pyrazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents.

Biological Activity

(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₅H₁₃Cl₂N₃
  • Molecular Weight : 192.09 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling pathways that affect cell survival and growth.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has been evaluated for its effects on cancer cell lines.

Cell Line IC₅₀ (µM) Effect Observed
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest in G2/M phase
HeLa (Cervical Cancer)10.0Inhibition of cell proliferation

Case Studies

  • Study on Anticancer Effects :
    A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in MCF-7 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect at concentrations lower than those typically required for standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride?

  • Methodology : The compound is synthesized via alkylation of 1,4-dimethyl-1H-pyrazole precursors followed by amine functionalization. For example:

  • Step 1 : React 1,4-dimethyl-1H-pyrazole with a halogenated alkylating agent (e.g., chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methanamine side chain.
  • Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
  • Step 3 : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ether .
    • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm purity via HPLC (>95%) .

Q. Which techniques are recommended for structural characterization of this compound?

  • X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve crystal structures. Prepare single crystals via slow evaporation in ethanol/water (1:1) .
  • Spectroscopy :

  • NMR : Assign peaks using ¹H (δ 2.35 ppm for CH₃ groups) and ¹³C NMR (δ 120–150 ppm for pyrazole carbons).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 170.1064 (calculated for C₆H₁₂N₃Cl₂) .
    • Thermal Analysis : Determine decomposition temperature (>200°C) via TGA under N₂ atmosphere .

Q. What safety protocols are critical during handling?

  • PPE : Use nitrile gloves, lab coat, and ANSI-approved safety goggles. For powder handling, wear a P95 respirator to avoid inhalation .
  • Ventilation : Conduct reactions in a fume hood with >0.5 m/s airflow. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent hazardous reactions .
  • Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Parameter Screening : Use Design of Experiments (DoE) to test variables:

  • Temperature : 60–100°C (optimal ~80°C).
  • Solvent : DMF > DMSO > THF (yield: 72% vs. 65% vs. 58%) .
  • Catalyst : Add KI (10 mol%) to enhance alkylation efficiency .
    • Workflow : Scale-up using continuous flow reactors (residence time: 30 min) to improve reproducibility .

Q. How to resolve inconsistencies in hydrogen-bonding patterns observed in crystallographic data?

  • Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., D(2) chains or R₂²(8) rings) using WinGX/ORTEP .
  • Validation : Compare experimental data (e.g., C–H···Cl interactions) with DFT-calculated hydrogen bond energies (B3LYP/6-31G*) .
  • Example : If Cl⁻···H–N distances vary (>2.5 Å vs. <2.3 Å), check for solvent inclusion or polymorphism .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK2). Parameterize partial charges via AM1-BCC .
  • MD Simulations : Run 100 ns trajectories in GROMACS (CHARMM36 force field) to assess binding stability (RMSD <2.0 Å) .
  • ADMET Prediction : Employ SwissADME to estimate logP (~1.2) and BBB permeability (CNS+ score: 0.65) .

Q. How to design assays for evaluating neuroprotective activity?

  • In Vitro Models :

  • Cell Lines : Use SH-SY5Y neurons treated with Aβ₁–₄₂ (10 µM) to mimic Alzheimer’s pathology. Measure viability via MTT assay (IC₅₀ calculation) .
  • Oxidative Stress : Induce ROS with H₂O₂ (200 µM) and quantify rescue using DCFH-DA fluorescence .
    • Mechanistic Studies :
  • Western Blotting : Assess Bcl-2/Bax ratio and caspase-3 cleavage .
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) to evaluate NMDA receptor modulation .

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